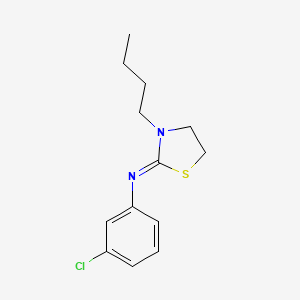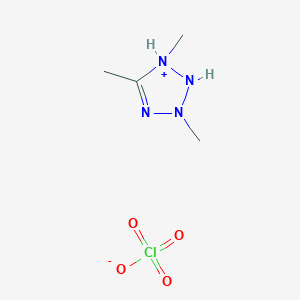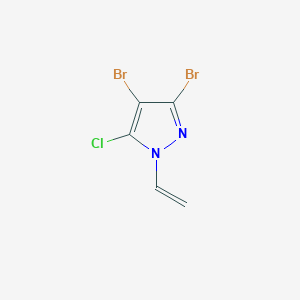![molecular formula C14H10BrClN2O2S B14202518 2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid CAS No. 827325-59-7](/img/structure/B14202518.png)
2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid is an organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromophenyl group, a carbamothioylamino group, and a chlorobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenyl isothiocyanate with 4-chloroaniline, followed by the introduction of a carboxylic acid group through various organic transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced reactors and purification systems ensures the efficient production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of halogen atoms (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-[(3-Chlorophenyl)carbamothioylamino]-4-bromobenzoic acid
- 2-[(3-Fluorophenyl)carbamothioylamino]-4-chlorobenzoic acid
- 2-[(3-Methylphenyl)carbamothioylamino]-4-chlorobenzoic acid
Comparison: Compared to these similar compounds, 2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid may exhibit unique reactivity and biological activity due to the presence of the bromine atom, which can influence its electronic properties and interactions with molecular targets.
Propiedades
Número CAS |
827325-59-7 |
|---|---|
Fórmula molecular |
C14H10BrClN2O2S |
Peso molecular |
385.7 g/mol |
Nombre IUPAC |
2-[(3-bromophenyl)carbamothioylamino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H10BrClN2O2S/c15-8-2-1-3-10(6-8)17-14(21)18-12-7-9(16)4-5-11(12)13(19)20/h1-7H,(H,19,20)(H2,17,18,21) |
Clave InChI |
AUNPDAIGQUTEOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC(=S)NC2=C(C=CC(=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



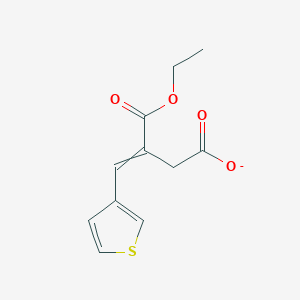
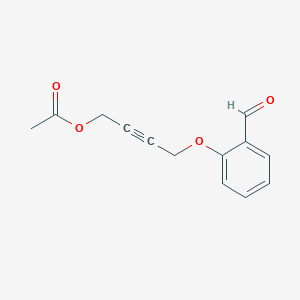
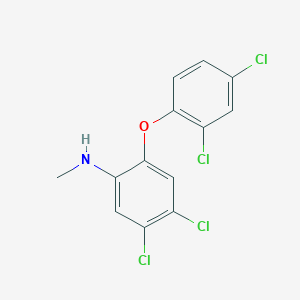
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
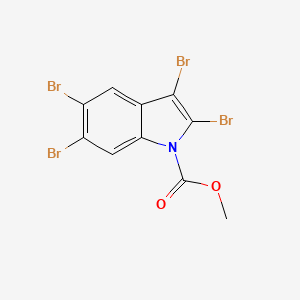
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
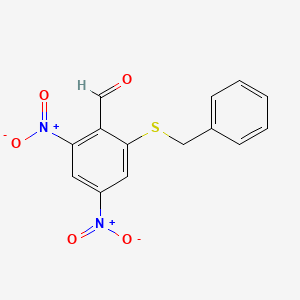

![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
